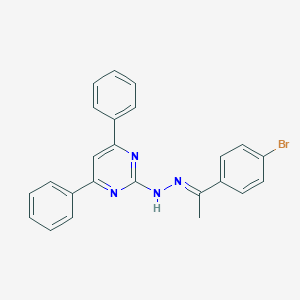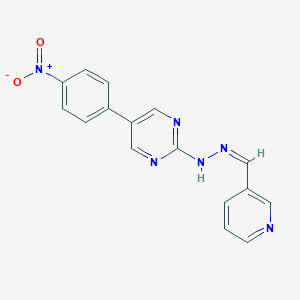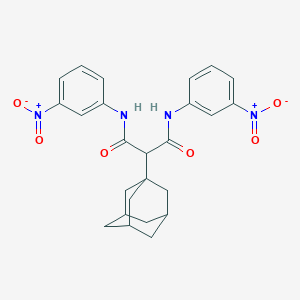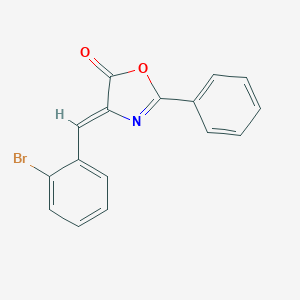
1-Mesityl-3,3-diphenyl-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Mesityl-3,3-diphenyl-1-propanone, also known as MDP-2-P, is a ketone compound that is commonly used in the synthesis of illegal drugs such as methamphetamine and MDMA. Despite its association with illicit drug production, MDP-2-P has also found significant use in scientific research. In
Mechanism of Action
The mechanism of action of 1-Mesityl-3,3-diphenyl-1-propanone is not fully understood, but it is believed to act as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. This leads to increased alertness, euphoria, and decreased appetite.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, induce hyperthermia, and decrease food intake. In humans, it has been reported to produce feelings of euphoria, increased energy, and decreased appetite. However, due to its association with illegal drug production, there is limited research on the long-term effects of this compound use in humans.
Advantages and Limitations for Lab Experiments
1-Mesityl-3,3-diphenyl-1-propanone has several advantages for use in lab experiments. Its ability to undergo various chemical reactions makes it a useful starting material for the synthesis of other organic compounds. Additionally, its ability to act as a central nervous system stimulant makes it a useful tool for studying the effects of dopamine and norepinephrine in the brain.
However, the use of this compound in lab experiments is limited by its association with illegal drug production. Its use is heavily regulated, and researchers must obtain the appropriate licenses and permits to work with the compound.
Future Directions
There are several future directions for research involving 1-Mesityl-3,3-diphenyl-1-propanone. One area of interest is the development of new synthetic routes for the production of this compound and related compounds. Another area of interest is the investigation of the long-term effects of this compound use in humans. Additionally, the use of this compound in the treatment of various neurological and psychiatric disorders is an area of active research.
Conclusion
This compound is a ketone compound that is commonly used in the synthesis of illegal drugs but also has significant use in scientific research. Its ability to undergo various chemical reactions and act as a central nervous system stimulant makes it a useful tool in the synthesis of other organic compounds and the study of dopamine and norepinephrine in the brain. While its use is limited by its association with illegal drug production, there are several future directions for research involving this compound.
Synthesis Methods
1-Mesityl-3,3-diphenyl-1-propanone can be synthesized through a variety of methods, including the Friedel-Crafts acylation of mesitylene with benzoyl chloride, the reaction of mesitylene with benzaldehyde in the presence of a Lewis acid catalyst, and the condensation of acetone with mesitylene and benzaldehyde. The most common method involves the reaction of mesitylene with benzaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride.
Scientific Research Applications
1-Mesityl-3,3-diphenyl-1-propanone has been used extensively in scientific research, particularly in the fields of organic chemistry and pharmacology. Its ability to undergo various chemical reactions, such as reduction and oxidation, makes it a useful compound in the synthesis of other organic compounds. This compound has also been used as a starting material for the synthesis of various pharmaceuticals, including antidepressants and antipsychotics.
properties
Molecular Formula |
C24H24O |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3,3-diphenyl-1-(2,4,6-trimethylphenyl)propan-1-one |
InChI |
InChI=1S/C24H24O/c1-17-14-18(2)24(19(3)15-17)23(25)16-22(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-15,22H,16H2,1-3H3 |
InChI Key |
MXAKUQXCLQZBLP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)




![Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)


![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)
